1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea
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Overview
Description
1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea is an organic compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37336 g/mol This compound features a cycloheptyl group attached to a urea moiety, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea typically involves the reaction of cycloheptylamine with 2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one or more substituents on the phenyl ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: This compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the context of its application. For instance, in medicinal research, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
1-Cycloheptyl-3-(2,4-dimethoxyphenyl)urea can be compared with similar compounds such as:
1-Cyclohexyl-3-(2,5-dimethoxyphenyl)urea: This compound has a cyclohexyl group instead of a cycloheptyl group and a different substitution pattern on the phenyl ring.
1-Cyclohexyl-3-(2,4-dimethoxyphenyl)urea: Similar to the target compound but with a cyclohexyl group instead of a cycloheptyl group
Properties
IUPAC Name |
1-cycloheptyl-3-(2,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-13-9-10-14(15(11-13)21-2)18-16(19)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYOOUUVGRGWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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